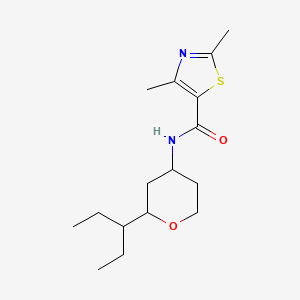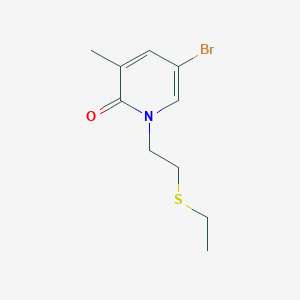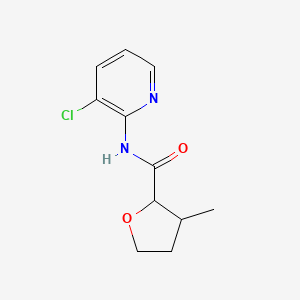
2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as DPTC and is synthesized through a multi-step process that involves the reaction of various chemical compounds.
Mecanismo De Acción
The mechanism of action of DPTC is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
In vitro studies have shown that DPTC can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and reduce the production of prostaglandins, which are involved in the inflammatory response. DPTC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPTC in lab experiments is its potential as a selective COX-2 inhibitor, which could make it a promising alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that can have harmful side effects. However, the limitations of DPTC include its relatively low potency compared to other COX-2 inhibitors and the need for further studies to fully understand its pharmacological properties.
Direcciones Futuras
Future research on DPTC could focus on its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Studies could also investigate the development of more potent analogs of DPTC and the optimization of its synthesis method. Additionally, in vivo studies could be conducted to determine the safety and efficacy of DPTC as a potential drug candidate.
Métodos De Síntesis
The synthesis of DPTC involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with 2-pentanone in the presence of a catalyst. The resulting product is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-pentanol to form the final product, DPTC.
Aplicaciones Científicas De Investigación
DPTC has been studied for its potential pharmacological properties, specifically as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that DPTC has the ability to inhibit the growth of cancer cells and reduce inflammation in various cell types.
Propiedades
IUPAC Name |
2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-5-12(6-2)14-9-13(7-8-20-14)18-16(19)15-10(3)17-11(4)21-15/h12-14H,5-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFEUOLFKJIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CC(CCO1)NC(=O)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642040.png)
![3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642046.png)
![5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7642064.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![N-[2-methyl-3-(thiomorpholin-4-ylmethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine](/img/structure/B7642072.png)
![3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642074.png)
![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-[cyclopropyl-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7642087.png)
![3-(1-methoxyethyl)-N-[1-[4-(tetrazol-1-yl)phenyl]ethyl]aniline](/img/structure/B7642098.png)


![3-[Cyclopent-3-ene-1-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642139.png)
![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)